1-(1-Aminocyclopropyl)butan-2-one

Description

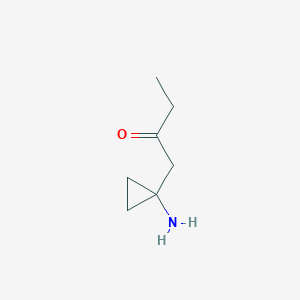

1-(1-Aminocyclopropyl)butan-2-one is a cyclopropane-containing ketone derivative characterized by a strained three-membered cyclopropyl ring fused to an amine group and a butan-2-one backbone. The aminocyclopropyl group may enhance binding affinity to biological targets due to its rigidity and electron-rich nature compared to non-cyclopropane substituents .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)butan-2-one |

InChI |

InChI=1S/C7H13NO/c1-2-6(9)5-7(8)3-4-7/h2-5,8H2,1H3 |

InChI Key |

SVDWROGUFBHHCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclopropyl)butan-2-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopropyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.

Scientific Research Applications

1-(1-Aminocyclopropyl)butan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopropyl)butan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminocyclopropyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity . Additionally, the compound may influence signaling pathways by interacting with specific receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(1-Aminocyclopropyl)butan-2-one with structurally related compounds, focusing on substituents, applications, and key properties inferred from the evidence:

Key Observations :

- Biological Activity: The triazole-containing triadimefon (TDM) and cyproconazole (CPZ) exhibit antifungal properties due to their ability to inhibit fungal sterol biosynthesis . In contrast, this compound’s amine-cyclopropane group may target enzymes like kinases, as seen in its derivative in , which incorporates a morpholino-thienopyrimidine scaffold .

- Substituent Impact: The aminocyclopropyl group introduces steric hindrance and electronic effects distinct from bulkier aryl groups (e.g., iodophenyl in ) or heteroaromatics (e.g., pyridinyl in ). This likely affects solubility and metabolic stability.

- Synthetic Utility : Similar to 1-(pyridin-2-yl)butan-2-one (), the target compound serves as a building block for complex molecules, though its applications are more specialized in medicinal chemistry .

Physicochemical Properties

While direct data on this compound are sparse, comparisons with analogs suggest:

- Stability : Cyclopropane rings are strain-prone but stabilized by conjugation with the amine and ketone groups, as seen in structurally related cyclopropane-carboxylic acids ().

- Reactivity: The ketone moiety allows nucleophilic additions, while the cyclopropylamine may participate in ring-opening reactions under acidic conditions, analogous to 1-aminocyclopropanecarboxylic acid derivatives .

Biological Activity

1-(1-Aminocyclopropyl)butan-2-one (ACB) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with ACB, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₇H₁₃N

- Molecular Weight : 113.19 g/mol

- IUPAC Name : this compound

The biological activity of ACB is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the amino group facilitates hydrogen bonding with receptor sites, while the cyclopropyl moiety may influence its conformational dynamics, enhancing binding affinity to specific proteins or enzymes.

1. Antimicrobial Properties

Recent studies have indicated that ACB exhibits antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Anticancer Activity

ACB has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The apoptotic effect is believed to be mediated through the activation of caspase pathways.

Case Study : In a study published in the Journal of Medicinal Chemistry, ACB was tested on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM for MCF-7 cells.

3. Neuroprotective Effects

Emerging research suggests that ACB may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cultures.

Pharmacological Studies

Several pharmacological studies have been conducted to elucidate the effects of ACB:

- Study on Neuroprotection : A study involving rat models indicated that ACB administration led to a significant decrease in markers of oxidative stress, suggesting its role as a neuroprotective agent.

- Antimicrobial Efficacy : In vitro tests confirmed the broad-spectrum antimicrobial activity of ACB against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent.

Toxicity and Safety Profile

Toxicity assessments indicate that ACB has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.